Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C13H10FNO3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and benzo[b]thiophene-2-carboxylic acid.
Amidation Reaction: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with benzo[b]thiophene-2-carboxylic acid in the presence of a base, such as triethylamine, to form the desired amide linkage.
Esterification: The resulting amide is then esterified using methanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The sulfur atom in the benzo[b]thiophene ring can participate in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate
- Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate
- Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVUFVBGRCTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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